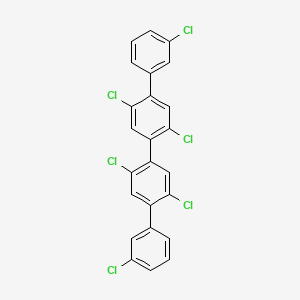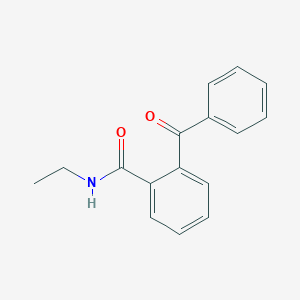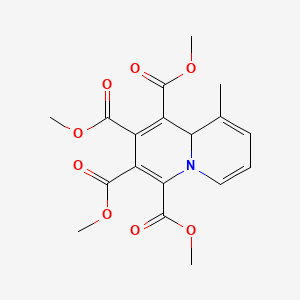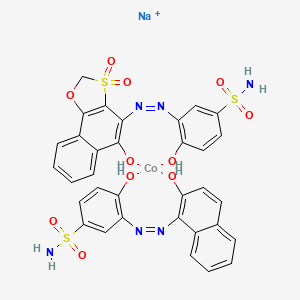
Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) is a complex coordination compound It features a cobalt center coordinated by two azo-linked sulphonamide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex coordination compounds typically involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. For this compound, the ligands would be synthesized separately and then reacted with a cobalt salt, such as cobalt(II) chloride or cobalt(II) nitrate, in a suitable solvent like ethanol or water. The reaction conditions, including temperature, pH, and reaction time, would be optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters. Purification techniques such as crystallization, filtration, and chromatography would be employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands can be replaced by other ligands in the coordination sphere of the cobalt center.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines, amines, and thiols. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions might yield higher oxidation state cobalt complexes, while substitution reactions could produce new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a catalyst for various organic transformations, including oxidation and reduction reactions. Its unique structure might also make it a useful building block for the synthesis of more complex coordination polymers and materials.
Biology and Medicine
In biology and medicine, such compounds could be explored for their potential as therapeutic agents. The cobalt center and azo-linked ligands might interact with biological molecules, leading to applications in drug delivery, imaging, and as antimicrobial agents.
Industry
In industry, this compound could find applications in the development of new materials with specific properties, such as conductivity, magnetism, or optical activity. It might also be used in the production of dyes and pigments due to its azo-linked structure.
Mecanismo De Acción
The mechanism of action of this compound would involve the interaction of the cobalt center and the azo-linked ligands with target molecules. The cobalt center could participate in redox reactions, while the ligands might interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The specific pathways and molecular targets would depend on the application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cobalt coordination complexes with azo-linked ligands, such as:
- Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))cobaltate(1-)
- Sodium (4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamidato(2-))cobaltate(1-)
Uniqueness
The uniqueness of Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) lies in its specific combination of ligands and the resulting properties. The presence of both azo-linked sulphonamide ligands and the cobalt center might impart unique catalytic, electronic, and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
83817-76-9 |
|---|---|
Fórmula molecular |
C33H26CoN6NaO11S3+ |
Peso molecular |
860.7 g/mol |
Nombre IUPAC |
sodium;cobalt;4-hydroxy-3-[(5-hydroxy-3,3-dioxobenzo[g][1,3]benzoxathiol-4-yl)diazenyl]benzenesulfonamide;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H13N3O7S2.C16H13N3O4S.Co.Na/c18-29(25,26)9-5-6-13(21)12(7-9)19-20-14-15(22)10-3-1-2-4-11(10)16-17(14)28(23,24)8-27-16;17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h1-7,21-22H,8H2,(H2,18,25,26);1-9,20-21H,(H2,17,22,23);;/q;;;+1 |
Clave InChI |
BPHYDGXBUFGQNB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.[Na+].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


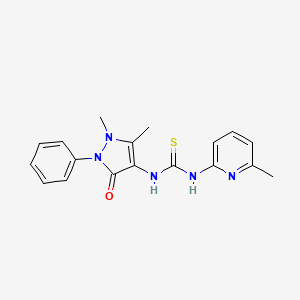
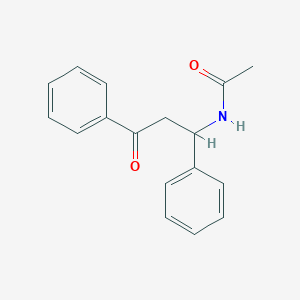
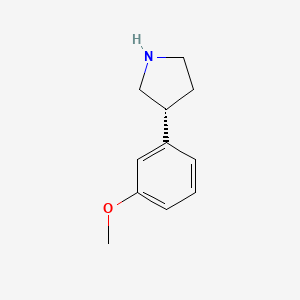
![[2-[2-[[2-[Dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]acetyl]amino]ethylamino]-2-oxoethyl]-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride](/img/structure/B15348095.png)
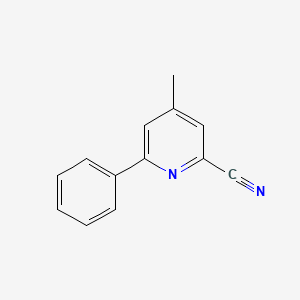
![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)
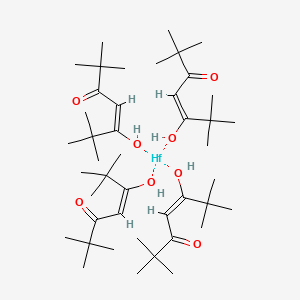
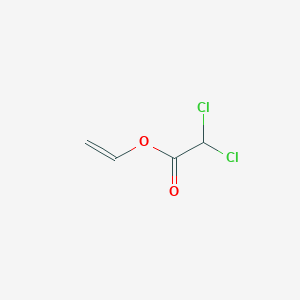
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)
